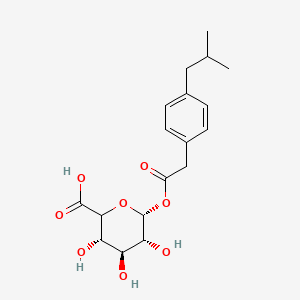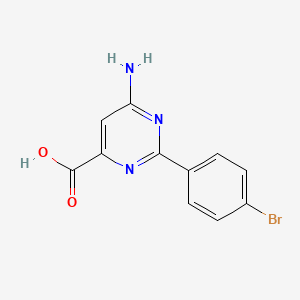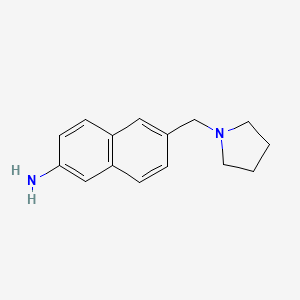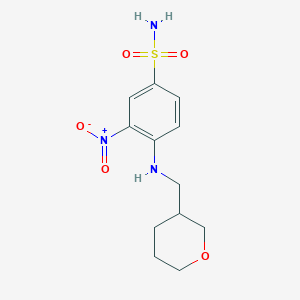![molecular formula C16H25NO4 B13854786 Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate is an organic compound with the molecular formula C14H22O4. This compound is known for its unique bicyclic structure, which includes an oxabicyclo[4.1.0]heptane ring system. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly neuraminidase inhibitors.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves the reaction of 5-bromopentan-3-ol with 2-hydroxybutanoic acid ethyl ester in the presence of a base such as sodium carbonate. The reaction is typically carried out in a dry solvent like dimethylformamide (DMF) under controlled temperature conditions. The product is then extracted and purified using organic solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of neuraminidase inhibitors, which are antiviral drugs used to treat influenza.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. In the case of neuraminidase inhibitors, the compound binds to the active site of the neuraminidase enzyme, preventing the release of viral particles from infected cells. This inhibition disrupts the viral replication cycle and helps control the spread of the virus .
類似化合物との比較
Similar Compounds
- Ethyl (1S,5R,6S)-5-(pentan-3-yloxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
- (1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester
- rel-Ethyl (1R,5S,6R)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Uniqueness
Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure and the presence of an acetyl group make it a valuable intermediate in the synthesis of neuraminidase inhibitors and other pharmaceuticals .
特性
分子式 |
C16H25NO4 |
|---|---|
分子量 |
295.37 g/mol |
IUPAC名 |
ethyl (1R,5R,6R)-7-acetyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C16H25NO4/c1-5-12(6-2)21-14-9-11(16(19)20-7-3)8-13-15(14)17(13)10(4)18/h9,12-15H,5-8H2,1-4H3/t13-,14-,15-,17?/m1/s1 |
InChIキー |
JNJVGCIZOROHDS-BOEXNKMNSA-N |
異性体SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@H]1N2C(=O)C)C(=O)OCC |
正規SMILES |
CCC(CC)OC1C=C(CC2C1N2C(=O)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)


![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)


![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)




![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)

